N-Cyclobutylpiperidin-4-amine dihydrochloride
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Overview
Description
N-Cyclobutylpiperidin-4-amine dihydrochloride: is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutylpiperidin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with piperidin-4-one, followed by reduction and subsequent conversion to the dihydrochloride salt . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclobutyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .
Scientific Research Applications
Chemistry: N-Cyclobutylpiperidin-4-amine dihydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various chemical products .
Mechanism of Action
The mechanism of action of N-Cyclobutylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-Cyclohexylpiperidin-4-amine dihydrochloride
- N-Cyclopentylpiperidin-4-amine dihydrochloride
- N-Benzylpiperidin-4-amine dihydrochloride
Comparison: N-Cyclobutylpiperidin-4-amine dihydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with cyclohexyl, cyclopentyl, or benzyl groups .
Properties
IUPAC Name |
N-cyclobutylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-8(3-1)11-9-4-6-10-7-5-9;;/h8-11H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUNEGCVOFRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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